2-Carboxypyridine-4-boronic acid

説明

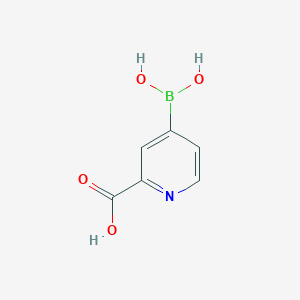

Chemical Nomenclature and Structural Identity

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 4-boronopyridine-2-carboxylic acid. This nomenclature reflects the compound's structural architecture, where the boronic acid functional group is positioned at the 4-position of the pyridine ring, while the carboxylic acid group occupies the 2-position. The compound exists under several synonymous designations within chemical databases, including 4-boronopicolinic acid, reflecting its relationship to picolinic acid with the addition of a boronic acid substituent.

The molecular structure of this compound can be represented by the molecular formula C₆H₆BNO₄, corresponding to a molecular weight of 166.93 grams per mole. The compound's structural identity is further characterized by its International Chemical Identifier key JWKBLCPJNBCIIR-UHFFFAOYSA-N, which provides a unique digital fingerprint for database searches and computational applications. The Simplified Molecular Input Line Entry System representation describes the compound's connectivity pattern, highlighting the arrangement of functional groups around the pyridine core structure.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆BNO₄ |

| Molecular Weight | 166.93 g/mol |

| Chemical Abstracts Service Number | 1072946-59-8 |

| International Union of Pure and Applied Chemistry Name | 4-boronopyridine-2-carboxylic acid |

| European Community Number | 640-785-2 |

| MDL Number | MFCD11504842 |

The structural features of this compound include a pyridine nitrogen heterocycle bearing two distinct functional groups that impart unique chemical properties. The boronic acid moiety at position 4 consists of a boron atom bonded to two hydroxyl groups, creating a Lewis acidic center capable of forming reversible covalent bonds with Lewis bases. The carboxylic acid group at position 2 introduces Brønsted acidity and hydrogen bonding capability, while also serving as a potential coordination site for metal complexes. This combination of functionalities creates a compound with amphiphilic properties and multiple reactive sites for chemical transformation.

Historical Context and Development

The development of this compound must be understood within the broader historical context of organoboron chemistry, which traces its origins to the pioneering work of Edward Frankland in 1860, who reported the first synthesis and isolation of a boronic acid using a technique involving the reaction of diethylzinc with triethyl borate. This foundational work established the chemical principles that would later enable the synthesis of more complex heterocyclic boronic acids, including pyridine-containing derivatives.

The evolution of boronic acid chemistry accelerated significantly during the twentieth century, particularly with the recognition of their utility in synthetic organic chemistry. The development of palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura coupling first published by Suzuki and Miyaura in 1981, revolutionized the field and created substantial demand for diverse boronic acid substrates. This historical milestone established boronic acids as essential reagents for carbon-carbon bond formation, leading to intensified research into heterocyclic variants such as this compound.

The specific synthesis and characterization of this compound emerged from the need for functionalized pyridine derivatives capable of participating in advanced synthetic transformations. The compound's entry into chemical databases occurred in 2007, as evidenced by its creation date in PubChem, with subsequent modifications reflecting ongoing research interest and expanded characterization data. The development of this compound represents part of a broader trend toward the synthesis of multifunctional heterocyclic boronic acids that combine the electronic properties of nitrogen heterocycles with the versatile reactivity of organoboron compounds.

Contemporary synthetic approaches to this compound benefit from advances in palladium-catalyzed borylation reactions, which enable direct synthesis from corresponding aryl halides. Modern methodologies utilize reagents such as tetrahydroxydiboron under palladium catalysis to convert aryl chlorides directly to boronic acids, representing a significant improvement over earlier synthetic routes that required harsh conditions or expensive reagents. These technological advances have made this compound more accessible for research applications and commercial development.

Position within Organoboron Chemistry

This compound occupies a distinctive position within the broader classification of organoboron compounds, specifically as a member of the heterocyclic boronic acid subfamily. Organoboron compounds are characterized by the presence of carbon-boron bonds and encompass a diverse range of structures including boranes, boronic acids, boronic esters, and borates. Within this family, boronic acids are distinguished by their general formula R-B(OH)₂, where the organic substituent R can range from simple alkyl groups to complex heterocyclic systems.

The heterocyclic nature of this compound places it within a specialized category of organoboron compounds that combine the unique electronic properties of heteroaromatic systems with the Lewis acidic character of the boronic acid functional group. This combination creates compounds with enhanced reactivity profiles compared to their carbocyclic counterparts, as the pyridine nitrogen introduces additional coordination sites and modifies the electronic distribution throughout the molecular framework. The presence of both nitrogen and boron heteroatoms within the same molecular structure creates opportunities for chelation and multidentate coordination that are not available in simpler boronic acid systems.

The classification of this compound as a bifunctional organoboron compound reflects the presence of both boronic acid and carboxylic acid functionalities. This dual functionality positions the compound as a potential building block for the construction of more complex molecular architectures through sequential or simultaneous utilization of both reactive sites. The carboxylic acid group can participate in amide bond formation, esterification reactions, and metal coordination, while the boronic acid moiety enables participation in cross-coupling reactions, sugar binding, and Lewis acid catalysis.

| Compound Class | Key Characteristics | Representative Examples |

|---|---|---|

| Simple Boronic Acids | R-B(OH)₂ structure, single functional group | Phenylboronic acid, Methylboronic acid |

| Heterocyclic Boronic Acids | Boronic acid attached to heteroaromatic ring | Pyridine-4-boronic acid, Thiophene-2-boronic acid |

| Bifunctional Boronic Acids | Multiple reactive functional groups | This compound, 4-Carboxyphenylboronic acid |

| Boronic Esters | Protected boronic acid derivatives | Pinacol esters, Pinanediol esters |

The development of heterocyclic boronic acids like this compound has been driven by their enhanced binding selectivity and improved biological activity compared to simpler boronic acid structures. Research has demonstrated that heterocyclic boronic acids can exhibit remarkable selectivity for specific biological targets, such as the preferential binding of certain pyridine-containing boronic acids to sialic acid residues. This selectivity enhancement has positioned these compounds as valuable tools for chemical biology applications and therapeutic development.

Research Significance and Academic Interest

The research significance of this compound stems from its multifaceted utility across several domains of chemical science, particularly in synthetic organic chemistry, materials science, and chemical biology. The compound's unique structural features have attracted considerable academic interest, as evidenced by its inclusion in major chemical databases and its availability through multiple commercial suppliers. The intersection of pyridine chemistry and organoboron chemistry represented by this compound creates opportunities for innovative research applications that leverage the complementary properties of both functional domains.

In the realm of synthetic organic chemistry, this compound serves as a valuable building block for the construction of complex molecular architectures through cross-coupling reactions. The compound's compatibility with Suzuki-Miyaura coupling conditions enables the formation of carbon-carbon bonds while preserving the carboxylic acid functionality for subsequent transformations. This dual reactivity profile makes the compound particularly attractive for the synthesis of polyfunctional aromatic compounds that would be difficult to access through alternative synthetic routes.

The compound has garnered attention in the field of coordination chemistry and metal-organic framework synthesis, where the combination of pyridine nitrogen and carboxylic acid functionalities provides multiple coordination modes for metal binding. Research into metal hybrids of carboxyl-containing boronic acids has demonstrated the formation of unique coordination networks and second-sphere coordination phenomena, highlighting the potential for this compound to participate in similar structural motifs. These studies have revealed that boronic acids can participate in complex coordination architectures even in the absence of direct metal-boron interactions.

The development of protected derivatives, such as the pinacol ester form of this compound, has expanded the compound's utility in synthetic applications by providing enhanced stability and improved handling characteristics. The pinacol ester derivative, with Chemical Abstracts Service number 2096332-29-3 and molecular formula C₁₂H₁₆BNO₄, represents an important synthetic intermediate that can be readily converted to the free boronic acid under appropriate conditions while offering superior shelf stability and reduced sensitivity to hydrolysis.

| Research Application | Significance | Key Advantages |

|---|---|---|

| Cross-Coupling Reactions | Carbon-carbon bond formation | Dual functionality, mild conditions |

| Coordination Chemistry | Metal-organic frameworks | Multiple coordination sites |

| Chemical Biology | Bioconjugation and targeting | Heterocyclic selectivity enhancement |

| Materials Science | Functional polymers and surfaces | Reversible binding properties |

Recent advances in the field have highlighted the potential for heterocyclic boronic acids to exhibit enhanced selectivity in biological systems, particularly in the recognition and binding of specific carbohydrate structures. Studies have demonstrated that compounds structurally related to this compound, such as 5-boronopicolinic acid, display remarkable selectivity for sialic acid residues, with binding affinity that strengthens under the weakly acidic conditions characteristic of tumor microenvironments. This research has opened new avenues for the development of diagnostic and therapeutic applications based on carbohydrate recognition.

特性

IUPAC Name |

4-boronopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO4/c9-6(10)5-3-4(7(11)12)1-2-8-5/h1-3,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKBLCPJNBCIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634896 | |

| Record name | 4-Boronopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-59-8 | |

| Record name | 4-Boronopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

The primary targets of 2-Carboxypyridine-4-boronic acid, also known as 4-Boronopicolinic acid, are sialic acids (SAs or N-acetylneuraminic acid), which are sugar residues intimately linked with tumor growth and cancer progression.

Mode of Action

4-Boronopicolinic acid demonstrates unusually high affinity and selectivity for sialic acids. The compound is known to reversibly interact with the diol groups found in sugars and glycoproteins. The exact mechanism is still elusive, although hydrogen bonding between the aromatic nitrogen and sa carboxyl group is proposed to play an assistive role.

Biochemical Pathways

The interaction of 4-Boronopicolinic acid with sialic acids affects the biochemical pathways associated with tumor growth and cancer progression. The compound’s ability to bind selectively to sialic acids can mediate a wide variety of physiological and pathological cell processes.

Pharmacokinetics

The compound is known to be a relatively stable and readily prepared organoboron reagent.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its interaction with sialic acids. This interaction can lead to changes in the expression of sialylated glycans, which are commonly associated with cancer progression, poor prognosis, and higher metastatic potential.

Action Environment

The action, efficacy, and stability of 4-Boronopicolinic acid are influenced by environmental factors, particularly pH. The compound’s interactions with sialic acids strengthen under the weakly acidic pH conditions associated with a hypoxic tumoral microenvironment. This property makes 4-Boronopicolinic acid particularly useful in targeting therapeutic agents to highly sialylated epitopes or tumor cells.

生化学分析

Biochemical Properties

2-Carboxypyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial in studying enzyme mechanisms and protein functions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins, leading to changes in cellular functions. For instance, its interaction with specific proteins can modulate signaling pathways, thereby influencing gene expression and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can inhibit or activate enzymes. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider in experimental designs. Studies have shown that this compound remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular functions, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for its safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in these pathways is essential for understanding its broader impact on cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which can influence its activity and function. Understanding these transport mechanisms is vital for optimizing its use in biochemical research .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, where it can exert its effects. Studying its subcellular localization provides insights into its precise role in cellular processes .

生物活性

2-Carboxypyridine-4-boronic acid (2-CPBA) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its structure, featuring a pyridine ring with a carboxylic acid and a boronic acid functional group, allows for unique interactions within biological systems.

The biological activity of 2-CPBA is primarily attributed to its ability to interact with various biomolecules, including enzymes and proteins. Boronic acids are known to act as reversible inhibitors of serine proteases and β-lactamases, which are critical in antibiotic resistance. The interaction occurs through the formation of covalent bonds with the active site serine residues in these enzymes, effectively inhibiting their function .

Inhibition Profiles

Research has demonstrated that 2-CPBA exhibits significant inhibitory effects against several classes of β-lactamases, including AmpC and KPC-2. The compound’s efficacy is measured using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. For instance, studies have shown that derivatives similar to 2-CPBA can achieve IC50 values in the low micromolar range against these enzymes, suggesting strong potential as a therapeutic agent in combating antibiotic resistance .

Case Studies

- Inhibition of β-lactamases : A study evaluated the inhibitory effects of various boronic acids, including 2-CPBA, on β-lactamases. The results indicated that 2-CPBA could inhibit AmpC with an IC50 value significantly lower than that of many other tested compounds, highlighting its potential utility in treating infections caused by resistant bacteria .

- Cancer Therapeutics : Another area of exploration involves the use of 2-CPBA in cancer therapy. Its ability to modify protein function via covalent interactions positions it as a candidate for developing targeted cancer therapies. Preliminary findings suggest that compounds like 2-CPBA can induce apoptosis in cancer cells by disrupting key signaling pathways .

Summary of Research Findings

科学的研究の応用

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

One of the most prominent applications of 2-Carboxypyridine-4-boronic acid is in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of aryl or vinyl boronic acids with electrophiles such as aryl halides in the presence of a palladium catalyst. The versatility of this compound makes it suitable for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Table 1: Summary of Suzuki-Miyaura Coupling Reactions Using this compound

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Aryl-Aryl Coupling | Pd(OAc)₂, K₂CO₃, DMF, 80°C | 85 | |

| Vinyl-Aryl Coupling | Pd(PPh₃)₂Cl₂, NaOH, THF, 60°C | 90 | |

| Heteroaryl Coupling | PdCl₂(dppf), Cs₂CO₃, DMSO, 100°C | 78 |

Medicinal Chemistry

Anticancer Activity

Research has shown that boronic acids, including this compound, exhibit significant anticancer properties. The compound has been investigated as a potential inhibitor of key enzymes involved in cancer progression, such as proteasomes and kinases. For instance, modifications to its structure have led to the development of novel inhibitors targeting PDK1 and CK2 kinases.

Case Study: Bortezomib Analogues

A study explored the synthesis of bortezomib analogues incorporating the boronic acid functionality of this compound. These compounds demonstrated enhanced potency against multiple myeloma cells compared to bortezomib itself, highlighting the potential of this compound in drug design .

Sensor Development

Due to its ability to bind selectively with diols, this compound has been utilized in developing sensors for detecting sugars and other biomolecules. The binding event can be monitored through changes in fluorescence or electrochemical signals.

Table 2: Applications in Sensor Technology

| Sensor Type | Target Molecule | Detection Method | Sensitivity (µM) | References |

|---|---|---|---|---|

| Fluorescent Sensor | Glucose | Fluorescence Quenching | 5 | |

| Electrochemical Sensor | Fructose | Amperometric | 10 |

Coordination Chemistry

The coordination properties of this compound allow it to form metal complexes that can be used as catalysts or for material synthesis. These complexes have shown promise in catalyzing various organic transformations.

Case Study: Metal-Boron Complexes

Recent research demonstrated the formation of metal hybrids using this compound with Co(II) and Ni(II). These hybrids exhibited enhanced catalytic activity in cross-coupling reactions compared to their non-complexed counterparts .

化学反応の分析

Catalytic Racemization of Chiral Alcohols

The compound acts as a catalyst in the racemization of secondary and tertiary alcohols via a boronate ester intermediate. In a study with 3-hydroxyindolin-2-ones, 2-carboxyphenylboronic acid (structurally analogous) achieved near-complete racemization (

50:50$$ er) within 3 hours at 60°C using oxalic acid as a co-catalyst .

Mechanistic Steps:

-

Deprotonation of the alcohol by the carboxylate group.

-

Boronate formation between the boron center and the alcohol.

-

Proton transfer via a six-membered transition state, enabling reversible stereoinversion .

Electrophilic Borylation via Mixed Anhydride Formation

The carboxylic acid group forms a mixed anhydride with the boronic acid moiety, enhancing electrophilicity. This intermediate reacts with nucleophiles (e.g., amines, alcohols) under metal-free conditions. For example, in transthyretin inhibition studies, analogous boronic acids formed covalent adducts with serine residues via this mechanism .

Key Structural Insight:

X-ray crystallography of 2-carboxyphenylboronic acid revealed a zwitterionic structure with a tetrahedral boron atom stabilized by intramolecular hydrogen bonding :

Effect: 10,000-fold increased oxidative stability compared to phenylboronic acid .

Conjugate Addition Reactions

The boronic acid group facilitates rhodium- or palladium-catalyzed conjugate additions to α,β-unsaturated carbonyl compounds. In a study with dibenzylidene acetone, pinacol allylboronates underwent 1,4-addition with high regioselectivity .

Example:

Yields: 70–90% (varies with substrate) .

Protodeboronation Resistance

The carboxyl group significantly reduces protodeboronation rates. Comparative studies show:

| Property | Phenylboronic Acid | 2-Carboxyphenylboronic Acid |

|---|---|---|

| Oxidation Half-life (pH 7.4) | 2.1 hours | >10,000 hours |

| Saccharide Binding ( | ||

| , M | ||

| ) | 128 (d-fructose) | 336 (d-fructose) |

Petasis Multicomponent Reactions

This compound participates in three-component reactions with amines and carbonyl derivatives to form α-amino boronic esters. For example:

Conditions: Room temperature, dichloromethane, 12–24 hours .

類似化合物との比較

Structural and Functional Comparison with Analogs

Pyridine-Based Boronic Acids

(a) 2-Chloropyridine-4-boronic Acid (CAS 458532-96-2)

- Structure : Pyridine ring with -B(OH)₂ at C4 and -Cl at C2.

- Key Differences : Replaces the carboxylic acid group with chlorine, altering electronic properties and reactivity. The chlorine substituent increases lipophilicity but reduces hydrogen-bonding capacity compared to the carboxylate group.

- Applications : Primarily used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical intermediates .

(b) (2,6-Dichloropyridin-4-yl)boronic Acid (CAS 1072951-54-2)

- Structure : Pyridine ring with -B(OH)₂ at C4 and -Cl at C2 and C4.

- Lacks the carboxylic acid group, limiting its utility in pH-dependent conjugation chemistry .

(c) 2-Chloro-6-(piperidin-4-yl)pyridine-4-boronic Acid (CAS 2225170-16-9)

- Structure : Pyridine ring with -B(OH)₂ at C4, -Cl at C2, and a piperidine group at C5.

- Key Differences : The bulky piperidine substituent enhances binding affinity to biological targets (e.g., enzymes), making it relevant in drug discovery. However, the absence of a carboxylic acid group restricts its use in aqueous-phase applications .

Benzene-Based Boronic Acids

4-Carboxyphenylboronic Acid (CAS 14047-29-1)

- Structure : Benzene ring with -B(OH)₂ at C4 and -COOH at C1.

- The carboxylic acid group’s position (para vs. ortho in pyridine analogs) affects steric and electronic interactions in self-assembly processes .

Pyrimidine-Based Boronic Acids

2-Cyclopropylpyrimidine-4-boronic Acid

- Structure : Pyrimidine ring with -B(OH)₂ at C4 and a cyclopropyl group at C2.

- Key Differences : The pyrimidine ring’s two nitrogen atoms enhance π-π stacking and metal coordination, useful in supramolecular chemistry. However, the absence of a carboxylic acid group limits its solubility in polar solvents .

Comparative Data Table

準備方法

Metal-Halogen Exchange Followed by Borylation

This classical approach involves the lithiation of a halogenated pyridine derivative, followed by quenching with a boron reagent such as trialkyl borates.

- Starting material: 2-carboxypyridine-4-halide (typically bromide or iodide).

- The halogen atom is exchanged with an organolithium reagent (e.g., n-butyllithium) at low temperature (around -78 °C) under inert atmosphere.

- The resulting pyridyllithium intermediate is then reacted with trimethyl borate or other trialkyl borates to form the boronate ester.

- Acidic workup (e.g., with dilute hydrochloric acid) hydrolyzes the ester to yield the boronic acid.

- The reaction is highly regioselective for the 4-position due to the halogen directing effect.

- Yields reported for related pyridinylboronic acids via this method are often in the range of 60–70%.

- The reaction requires strictly anhydrous and oxygen-free conditions to prevent side reactions.

- For example, synthesis of pyridine-4-boronic acid via lithiation of 4-bromopyridine and subsequent borylation with trimethyl borate gave a 65% yield after recrystallization.

- Straightforward and well-established.

- Good control over regioselectivity.

- Requires low temperature and inert atmosphere.

- Sensitive to moisture and air.

- Preparation of the halogenated precursor may be necessary.

Directed Ortho-Metallation (DoM) Followed by Borylation

This method uses the directing effect of the carboxyl group to facilitate lithiation at the ortho position (which in this case corresponds to the 4-position of the pyridine ring) followed by borylation.

- The pyridine derivative with a carboxyl substituent is treated with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) to deprotonate ortho to the directing group.

- The lithiated intermediate is then reacted with trialkyl borates.

- Acidic workup yields the boronic acid.

- This method allows direct functionalization without the need for halogenated precursors.

- The carboxyl group acts as a powerful directing group enhancing regioselectivity.

- Reported in recent reviews as a viable approach for pyridinylboronic acid derivatives.

- Avoids the need for halogenated starting materials.

- Potentially milder conditions than metal-halogen exchange.

- Requires strong bases and low temperature.

- Sensitive to steric hindrance and electronic effects of substituents.

Palladium-Catalyzed Cross-Coupling with Diboron Reagents

Transition metal-catalyzed borylation of halopyridines using diboron reagents is a modern and efficient route.

- Starting from 2-carboxypyridine-4-halide.

- Under palladium catalysis, the halide is replaced with a boron moiety using reagents like bis(pinacolato)diboron.

- The reaction often proceeds under mild conditions with bases such as potassium acetate.

- High functional group tolerance.

- Good yields and scalability.

- This method is well-documented for various pyridinylboronic acids.

- Catalytic process with mild reaction conditions.

- Compatible with a wide range of substituents.

- Requires expensive catalysts.

- Catalyst poisoning possible with certain functional groups.

Iridium- or Rhodium-Catalyzed C-H Activation Borylation

Recent advances include direct C-H borylation of pyridine derivatives catalyzed by iridium or rhodium complexes.

- Direct activation of the pyridine C-H bond at the 4-position.

- Catalytic borylation using diboron reagents.

- Often performed under mild conditions without pre-functionalization.

- Provides a direct and atom-economical route.

- Regioselectivity is influenced by directing groups like carboxyl.

- Still under development with limited substrate scope for 2-carboxypyridine derivatives.

- Avoids pre-functionalization steps.

- Potentially greener and more sustainable.

- Requires expensive catalysts.

- Regioselectivity can be challenging.

- Limited examples for 2-carboxypyridine-4-boronic acid specifically.

Cycloaddition Approaches

Less common but reported are [4+2] cycloaddition strategies to build the pyridine ring with boronic acid functionality installed.

- These methods are more complex and less practical for routine synthesis.

- Rarely used for this compound preparation.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Metal-Halogen Exchange + Borylation | 2-Carboxypyridine-4-halide | n-Butyllithium, Trimethyl borate | 60-70 | Regioselective, well-established | Low temp, inert atmosphere needed |

| Directed Ortho-Metallation + Borylation | 2-Carboxypyridine | Strong base (n-BuLi, LDA), Trialkyl borate | Moderate | No halide precursor needed | Sensitive to conditions |

| Pd-Catalyzed Cross-Coupling | 2-Carboxypyridine-4-halide | Pd catalyst, Diboron reagent, Base | High | Mild, scalable, functional group tolerant | Expensive catalyst |

| Ir/Rh-Catalyzed C-H Activation Borylation | 2-Carboxypyridine | Ir or Rh catalyst, Diboron reagent | Variable | Direct, atom-economical | Catalyst cost, regioselectivity |

| Cycloaddition | Various precursors | Specific cycloaddition reagents | Low | Novel synthetic route | Complex, less practical |

Detailed Research Findings and Notes

The metal-halogen exchange method remains the most reported and reliable method for preparing this compound. For example, a protocol involving 4-bromo-2-carboxypyridine treated with n-butyllithium at -78 °C followed by trimethyl borate quenching and acidic workup yielded the boronic acid in approximately 65% yield.

Reviews emphasize the importance of controlling reaction temperature and atmosphere to prevent side reactions such as protodeboronation or over-lithiation.

The Pd-catalyzed cross-coupling method has gained popularity due to operational simplicity and scalability, with reported yields often exceeding those of lithiation methods, though specific yields for the 2-carboxypyridine derivative are less frequently detailed.

Emerging C-H activation borylation techniques offer promising alternatives but require further optimization for substrates with strongly coordinating groups like carboxyl.

No significant reports were found on the use of copper-catalyzed Friedel-Crafts type alkylation directly for the preparation of this compound, though copper catalysis is used in related heterocyclic functionalizations.

Q & A

Basic: What are the standard synthesis and characterization methods for 2-Carboxypyridine-4-boronic acid?

Answer:

this compound is typically synthesized via Suzuki-Miyaura coupling or halogen-lithium exchange followed by boronation. A common approach involves substituting a halogen (e.g., bromine) at the 4-position of a pyridine ring with a boronic acid group using bis(pinacolato)diboron under palladium catalysis . Characterization involves:

- NMR spectroscopy (¹H, ¹³C, ¹¹B) to confirm boronic acid functionality and substitution pattern.

- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is typical for research-grade material).

- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight verification.

- FT-IR spectroscopy to identify carboxylic acid (-COOH) and boronic acid (-B(OH)₂) stretching vibrations .

Basic: How should researchers purify this compound to achieve high purity?

Answer:

Purification methods include:

- Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) to remove unreacted precursors.

- Column chromatography using silica gel with eluents like ethyl acetate/hexane (1:3) or methanol/dichloromethane (5:95).

- Acid-base extraction to isolate the boronic acid from neutral impurities (e.g., adjusting pH to precipitate the compound).

Post-purification, validate purity via HPLC and elemental analysis .

Advanced: What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

Answer:

As a boronic acid derivative, it acts as a nucleophilic partner in palladium-catalyzed couplings to form biaryl or heteroaryl structures. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF or dioxane.

- Base optimization : K₂CO₃ or CsF to stabilize the boronate intermediate.

- Solvent effects : Aqueous/organic biphasic systems enhance coupling efficiency.

Monitor reaction progress via TLC and confirm yields using ¹H NMR. Competing side reactions (e.g., protodeboronation) can arise under acidic conditions, requiring pH control .

Advanced: How can this compound be utilized in designing glucose-sensitive hydrogels?

Answer:

The boronic acid group binds reversibly with diols (e.g., glucose), enabling dynamic crosslinking in hydrogels. Methodological steps:

- Polymer synthesis : Copolymerize with acrylamide or PEG derivatives.

- Glucose responsiveness : Adjust pKa of the boronic acid (via pyridine’s electron-withdrawing effect) to enhance binding at physiological pH.

- Characterization : Swelling ratio measurements under varying glucose concentrations and rheological analysis for mechanical stability. Applications include glucose sensors and self-regulated drug delivery systems .

Advanced: What computational approaches are used to model the structure and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to study boron-oxygen bond angles and charge distribution.

- Molecular Dynamics (MD) : Simulate interactions with diols or proteins in aqueous environments.

- TD-DFT : Predict UV-Vis spectra for photophysical applications. Software tools include Gaussian 16 and SPARTAN’14 .

Advanced: How can researchers resolve contradictory data on the pH-dependent reactivity of this compound?

Answer:

Contradictions often arise from solvent effects or competing protodeboronation. Mitigation strategies:

- pH titration studies : Monitor boronate ester formation via ¹¹B NMR across pH 5–9.

- Buffer selection : Use non-coordinating buffers (e.g., MOPS) to avoid metal interference.

- Competition assays : Compare binding affinity with model diols (e.g., fructose vs. glucose) under controlled conditions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis.

- Spill management : Neutralize with sodium bicarbonate and dispose via approved waste channels. Refer to SDS for toxicity data (H302: harmful if swallowed) .

Advanced: What potential applications exist for this compound in boron neutron capture therapy (BNCT)?

Answer:

While not directly studied, analogous boronic acids are used in BNCT due to their high boron content and tumor-targeting ability. Research steps:

- Biodistribution studies : Radiolabel with ¹⁰B and track accumulation in cancer cells.

- Neutron irradiation : Test cytotoxicity in vitro using thermal neutron beams.

- Conjugation strategies : Link to tumor-specific peptides or antibodies for targeted delivery .

Advanced: How does this compound interact with biological macromolecules for drug delivery?

Answer:

The carboxylic acid enables conjugation to amine-containing biomolecules (e.g., proteins, DNA) via EDC/NHS chemistry. Applications:

- Prodrug design : Attach to therapeutic agents for pH-sensitive release in acidic tumor microenvironments.

- Biomarker detection : Functionalize nanoparticles for glycan recognition on cell surfaces. Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: What mechanistic insights exist for boronic acid catalysis involving this compound?

Answer:

The compound can act as a Lewis acid catalyst in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。